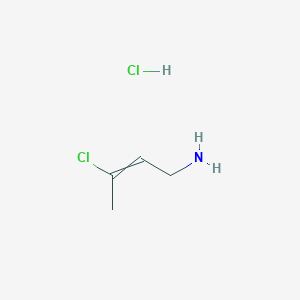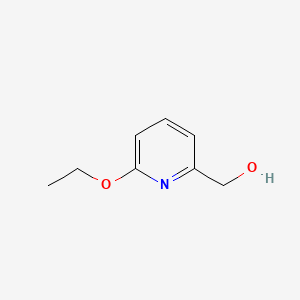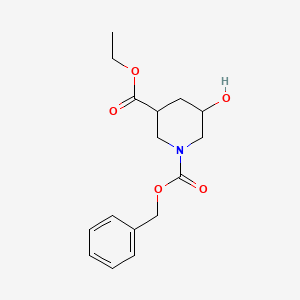
3-(3-ヒドロキシフェニル)-DL-β-アラニノール塩酸塩
概要
説明
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl is a chemical compound that belongs to the class of beta-amino alcohols It is characterized by the presence of a hydroxyphenyl group attached to a beta-alaninol backbone
科学的研究の応用
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that similar compounds interact with various enzymes and proteins in the body .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits . It is also involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds are known to undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
It is suggested that similar compounds may have various effects on cellular processes .
Action Environment
The action, efficacy, and stability of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
準備方法
The synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be achieved through several routes. One common method involves the reaction of 3-hydroxybenzaldehyde with beta-alanine in the presence of a reducing agent to form the corresponding beta-alaninol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be compared with other beta-amino alcohols, such as:
3-(4-Hydroxyphenyl)-DL-beta-alaninol HCl: Similar structure but with the hydroxy group in a different position.
3-(3-Methoxyphenyl)-DL-beta-alaninol HCl: Similar structure but with a methoxy group instead of a hydroxy group.
3-(3-Hydroxyphenyl)-DL-beta-alanine: Similar structure but without the alcohol group. These compounds share similar chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl.
特性
IUPAC Name |
3-(1-amino-3-hydroxypropyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYNIGJZVNIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)

![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)







![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)
